molecular formula C27H49NaO7PS B2813561 Sodium [3-(hexadecyloxy)propoxy]({[(4-methylbenzenesulfonyl)oxy]methyl})phosphinic acid CAS No. 882508-22-7

Sodium [3-(hexadecyloxy)propoxy]({[(4-methylbenzenesulfonyl)oxy]methyl})phosphinic acid

Cat. No.: B2813561
CAS No.: 882508-22-7
M. Wt: 571.7
InChI Key: FVSLZCGRQJPZGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium 3-(hexadecyloxy)propoxyoxy]methyl})phosphinic acid is a complex organic compound with a unique structure that combines a long alkyl chain, an aromatic sulfonyl group, and a phosphinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 3-(hexadecyloxy)propoxyoxy]methyl})phosphinic acid typically involves multiple steps One common route starts with the preparation of the intermediate 3-(hexadecyloxy)propyl bromide This intermediate is then reacted with sodium phosphinate in the presence of a base to form the phosphinic acid derivative

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Sodium 3-(hexadecyloxy)propoxyoxy]methyl})phosphinic acid can undergo various chemical reactions, including:

    Oxidation: The phosphinic acid moiety can be oxidized to form phosphonic acid derivatives.

    Reduction: The aromatic sulfonyl group can be reduced under specific conditions.

    Substitution: The long alkyl chain and aromatic sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphonic acid derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring or alkyl chain.

Scientific Research Applications

Sodium 3-(hexadecyloxy)propoxyoxy]methyl})phosphinic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its amphiphilic nature makes it useful in the study of membrane interactions and as a surfactant.

    Industry: It can be used in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Sodium 3-(hexadecyloxy)propoxyoxy]methyl})phosphinic acid involves its interaction with molecular targets such as enzymes and cell membranes. The long alkyl chain allows it to embed in lipid bilayers, while the phosphinic acid and sulfonyl groups can interact with proteins and other biomolecules. These interactions can modulate the activity of enzymes and affect cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 3-(octadecyloxy)propoxyoxy]methyl})phosphinic acid
  • Sodium 3-(dodecyloxy)propoxyoxy]methyl})phosphinic acid

Uniqueness

Sodium 3-(hexadecyloxy)propoxyoxy]methyl})phosphinic acid is unique due to its specific combination of a long alkyl chain, aromatic sulfonyl group, and phosphinic acid moiety. This combination imparts distinct physicochemical properties, such as amphiphilicity and reactivity, making it suitable for a wide range of applications.

Properties

IUPAC Name

sodium;3-hexadecoxypropoxy-[(4-methylphenyl)sulfonyloxymethyl]phosphinic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H49O7PS.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-32-23-17-24-33-35(28,29)25-34-36(30,31)27-20-18-26(2)19-21-27;/h18-21H,3-17,22-25H2,1-2H3,(H,28,29);/q;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPERKVZSSDIIPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOCCCOP(=O)(COS(=O)(=O)C1=CC=C(C=C1)C)O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H49NaO7PS+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

571.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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